molecular formula C15H12N2O4S B2974113 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid CAS No. 794584-34-2

4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid

Cat. No.: B2974113
CAS No.: 794584-34-2
M. Wt: 316.33
InChI Key: UYGSOUWARRAXTM-UHFFFAOYSA-N
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Description

4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₉NO₄S. It is characterized by a benzene ring substituted with a cyano group (-CN) and a sulfonyl group (-SO₂NHCH₂-) attached to a benzoic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-cyanophenol and chlorosulfonic acid to form 2-cyanophenylsulfonyl chloride.

  • Amination Reaction: The sulfonyl chloride is then reacted with an amine, such as methylamine, to form the corresponding sulfonamide.

  • Coupling Reaction: The sulfonamide is coupled with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate enzyme inhibition and protein interactions.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the sulfonyl group play crucial roles in its biological activity, influencing enzyme inhibition and protein binding.

Comparison with Similar Compounds

4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid can be compared with other similar compounds, such as:

  • 4-[[(2-cyanophenyl)sulfonyl]methyl]benzoic acid: Similar structure but without the amino group.

  • 2-cyanophenylsulfonyl chloride: A precursor in the synthesis of the compound.

  • Benzoic acid derivatives: Other benzoic acid derivatives with different substituents.

The uniqueness of this compound lies in its combination of the cyano and sulfonyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c16-9-13-3-1-2-4-14(13)22(20,21)17-10-11-5-7-12(8-6-11)15(18)19/h1-8,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGSOUWARRAXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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